(3,3-Diethoxypropyl)dimethylamine
CAS No.: 16851-30-2
Cat. No.: VC21286877
Molecular Formula: C9H21NO2
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16851-30-2 |
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Molecular Formula | C9H21NO2 |
Molecular Weight | 175.27 g/mol |
IUPAC Name | 3,3-diethoxy-N,N-dimethylpropan-1-amine |
Standard InChI | InChI=1S/C9H21NO2/c1-5-11-9(12-6-2)7-8-10(3)4/h9H,5-8H2,1-4H3 |
Standard InChI Key | YNVCGLCZEGMEOS-UHFFFAOYSA-N |
SMILES | CCOC(CCN(C)C)OCC |
Canonical SMILES | CCOC(CCN(C)C)OCC |
Introduction
Chemical Structure and Properties
Molecular Information
(3,3-Diethoxypropyl)dimethylamine features a propyl chain with two ethoxy groups at the 3-position and a dimethylamino group at the terminal position. This structural arrangement gives the molecule distinctive physical and chemical properties.
Based on the chemical name and structure, the following table summarizes the basic molecular information:
Property | Value |
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Chemical Formula | C9H21NO2 |
CAS Number | 16851-30-2 |
IUPAC Name | 3,3-Diethoxy-N,N-dimethylpropan-1-amine |
Molecular Weight | 175.27 g/mol |
Functional Groups | Tertiary amine, acetal |
Physical Properties
While specific experimental data for (3,3-Diethoxypropyl)dimethylamine is limited in the available literature, its physical properties can be inferred based on its structure and comparison with similar compounds:
Property | Estimated Characteristics |
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Physical State | Likely colorless liquid at room temperature |
Solubility | Likely soluble in organic solvents (alcohols, ethers); partially soluble in water |
Boiling Point | Expected to be >150°C (based on similar tertiary amines) |
Polarity | Moderate polarity due to nitrogen and oxygen atoms |
Odor | Likely amine-like odor |
Synthesis and Production Methods
From Acrolein Derivatives
A potential synthetic pathway may involve the reaction of acrolein diethyl acetal with dimethylamine:
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Acrolein is first converted to its diethyl acetal form
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The acetal undergoes hydroamination with dimethylamine
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The resulting compound is (3,3-Diethoxypropyl)dimethylamine
From Halogenated Precursors
Drawing parallels from the synthesis of related amines such as those described in the patent literature for N-methyl-3,3-diphenylpropylamine, a potential route might involve:
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Preparation of 3,3-diethoxypropyl halide (chloride or bromide)
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Nucleophilic substitution with dimethylamine
Industrial Considerations
For industrial-scale production, considerations would likely include:
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Selection of catalysts to improve reaction efficiency
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Optimization of reaction conditions to maximize yield
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Purification techniques to ensure product quality
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Safety measures due to the use of potentially hazardous reagents
Chemical Reactivity and Stability
Reactivity Patterns
The chemical behavior of (3,3-Diethoxypropyl)dimethylamine is significantly influenced by its functional groups:
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Tertiary Amine Group:
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Acts as a Lewis base and nucleophile
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Can participate in alkylation reactions
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May form quaternary ammonium salts with alkyl halides
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Can coordinate with metal ions
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Acetal Group:
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Susceptible to hydrolysis in acidic conditions
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Provides a protected aldehyde functionality
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Can undergo transacetalization with other alcohols
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Stability Considerations
Based on structural analysis and comparison with similar compounds such as 3-(dimethylamino)propyl chloride hydrochloride and other tertiary amines , the following stability factors can be inferred:
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Potential for hygroscopicity due to the polar functional groups
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Likely sensitive to strong oxidizing agents
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May require storage in inert atmosphere to prevent oxidation
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Probable sensitivity to light, suggesting storage in dark containers
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Likely stable at room temperature when properly stored
Analytical Methods for Characterization
Spectroscopic Analysis
For identification and purity assessment of (3,3-Diethoxypropyl)dimethylamine, the following analytical techniques would be appropriate:
Analytical Method | Expected Key Features |
---|---|
1H NMR | Characteristic signals for N(CH3)2 groups (approximately 2.2-2.4 ppm), CH2 adjacent to nitrogen (approximately 2.3-2.5 ppm), acetal CH (approximately 4.5-4.7 ppm), and ethoxy groups |
13C NMR | Distinctive signals for carbon atoms in different chemical environments, particularly the acetal carbon (approximately 100-105 ppm) |
IR Spectroscopy | Characteristic bands for C-O stretching (1000-1200 cm-1), C-N stretching (1000-1350 cm-1) |
Mass Spectrometry | Molecular ion peak at m/z 175, with fragmentation patterns showing loss of ethoxy groups and cleavage at the C-N bond |
Chromatographic Methods
For purity determination and separation:
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Gas Chromatography (GC) with appropriate columns for basic compounds
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High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection
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Thin-Layer Chromatography (TLC) systems using appropriate visualization reagents for amines
Comparative Analysis with Related Compounds
Structural Comparisons
When compared to related compounds found in the chemical literature, (3,3-Diethoxypropyl)dimethylamine shares structural features with several important chemical classes:
Functional Differences
These structural differences translate to functional distinctions:
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The acetal group in (3,3-Diethoxypropyl)dimethylamine provides a protected aldehyde functionality, unlike the simple alkyl amines.
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The absence of a hydrochloride salt form (as in 3-(dimethylamino)propyl chloride hydrochloride) likely makes (3,3-Diethoxypropyl)dimethylamine less hygroscopic and less acidic.
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The lack of amide linkages (found in fatty acid amidopropyl dimethylamines) means different solubility properties and potentially different biodegradability profiles.
Research Gaps and Future Directions
Identified Knowledge Gaps
Based on the available literature search, several significant knowledge gaps exist regarding (3,3-Diethoxypropyl)dimethylamine:
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Comprehensive physical property data
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Optimized synthesis methodologies
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Detailed toxicological profiles
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Environmental fate and biodegradation pathways
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Structure-activity relationships in various applications
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